An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidines, six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring, are of immense biological and pharmaceutical importance.[1][2] They form the backbone of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1] Beyond their role in genetics, substituted pyrimidines exhibit a wide array of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The 2-aminopyrimidine moiety, in particular, is a prevalent structural motif in numerous biologically active compounds and approved drugs.[3] The title compound, Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate, incorporates this privileged scaffold, suggesting its potential as a valuable building block for the discovery of novel therapeutic agents.
Synthesis of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate: A Strategic Approach
The synthesis of the pyrimidine core can be achieved through various methods, with the most common being the condensation of a 1,3-dicarbonyl compound with an amidine or a related N-C-N synthon.[2][4] For the synthesis of N-aryl substituted 2-aminopyrimidines, modern cross-coupling methodologies such as the Buchwald-Hartwig amination and the Ullmann condensation have proven to be highly effective.[5][6][7] These palladium- or copper-catalyzed reactions allow for the formation of carbon-nitrogen bonds under relatively mild conditions and with broad substrate scope.[6][7]
This guide will focus on a robust and versatile two-step synthetic sequence commencing with the construction of a 2-chloropyrimidine intermediate, followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to introduce the diphenylamino moiety. This approach offers high convergence and allows for the late-stage introduction of the diarylamine, which is advantageous for library synthesis and structure-activity relationship (SAR) studies.
Synthetic Workflow Overview
Caption: Synthetic workflow for Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate.
Step 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate (Intermediate)
The synthesis of the pyrimidine ring is foundational. A common and effective method involves the cyclocondensation of ethyl ethoxymethylenemalonate with guanidine, followed by a Sandmeyer-type reaction to introduce the chloro substituent at the 2-position. However, for the purpose of this guide, we will consider the starting material, Ethyl 2-chloropyrimidine-5-carboxylate, as commercially available or synthesized according to established literature procedures.
Step 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction is particularly well-suited for coupling aryl halides with amines. In this step, Ethyl 2-chloropyrimidine-5-carboxylate is coupled with diphenylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Rationale for Reagent Selection:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used pre-catalysts that form the active Pd(0) species in situ.
-
Phosphine Ligand: The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands such as Xantphos or BINAP are often employed to promote reductive elimination and prevent β-hydride elimination.[3]
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are effective choices.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a moisture-free environment, which is critical for the stability of the catalyst and reactants.
-
Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), and the chosen phosphine ligand (e.g., Xantphos, 0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous toluene via syringe. Degas the resulting suspension by bubbling argon through it for 15-20 minutes. Finally, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate.
Characterization of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Physicochemical Properties
| Property | Predicted Value |
| CAS Number | 1316216-05-3[8][9] |
| Molecular Formula | C₂₁H₁₇N₃O₂ |
| Molecular Weight | 355.38 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 116-118 °C (literature value for a similar compound)[10] |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate, based on the analysis of structurally related compounds.[11][12][13]
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.0-9.2 (s, 2H, pyrimidine-H), 7.2-7.5 (m, 10H, Ar-H), 4.3-4.4 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.3-1.4 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 165-166 (C=O), 160-162 (pyrimidine C-N), 158-160 (pyrimidine C-N), 140-142 (Ar-C), 128-130 (Ar-CH), 125-127 (Ar-CH), 115-117 (pyrimidine C-ester), 61-62 (OCH₂CH₃), 14-15 (OCH₂CH₃) |
| FT-IR (KBr) | ν (cm⁻¹): 3050-3100 (Ar C-H stretch), 2900-3000 (Aliphatic C-H stretch), 1710-1730 (C=O stretch, ester), 1580-1600 (C=N and C=C stretch, pyrimidine and aromatic), 1200-1300 (C-O stretch, ester) |
| Mass Spectrometry (ESI+) | m/z: 356.1 [M+H]⁺, 378.1 [M+Na]⁺ |
Characterization Workflow
Caption: Workflow for the characterization of the final product.
Conclusion
This technical guide has outlined a reliable and efficient synthetic route for the preparation of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate, a compound of interest for further investigation in drug discovery and materials science. The detailed experimental protocol for the Buchwald-Hartwig amination, coupled with the predicted characterization data, provides a solid foundation for researchers to successfully synthesize and validate this target molecule. The strategic use of modern synthetic methodologies allows for the versatile and efficient construction of such valuable heterocyclic scaffolds.
References
-
Wikipedia. Pyrimidine. [Link]
-
Organic Chemistry Portal. Synthesis of pyrimidines. [Link]
-
RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]
-
Biology LibreTexts. 7.10: Pyrimidine de novo Biosynthesis. [Link]
-
SlideShare. CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. [Link]
-
Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. [Link]
-
National Center for Biotechnology Information. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ARKIVOC. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]
-
RSC Publishing. Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Hoffman Fine Chemicals. CAS 864172-93-0 | Ethyl 2-(phenylamino)pyrimidine-5-carboxylate. [Link]
-
Nature Protocols. Synthesis of pyrimidines by direct condensation of amides and nitriles. [Link]
-
PubChem. Ethyl 2-phenylpyrimidine-5-carboxylate. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]
-
PubMed. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. [Link]
-
Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidinyl) Disulfides. [Link]
-
MDPI. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. [Link]
-
MDPI. Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. [Link]
-
AbacipharmTech. Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate. [Link]
-
National Center for Biotechnology Information. Ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. [Link]
-
Oriental Journal of Chemistry. Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[4][5][14]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. [Link]
-
ResearchGate. Regioselective synthesis and 2D NMR research of ethyl 2-methylthio-7(5)- substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate. [Link]
-
European Patent Office. NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. [Link]
-
National Center for Biotechnology Information. Ethyl 2-diethylamino-4-oxo-3,5-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. [Link]
Sources
- 1. CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY | PPTX [slideshare.net]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. 1316216-05-3|Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 9. Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio.libretexts.org [bio.libretexts.org]
